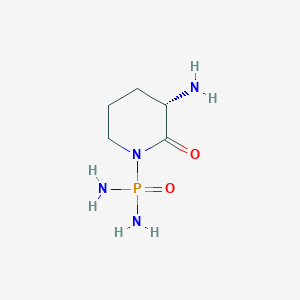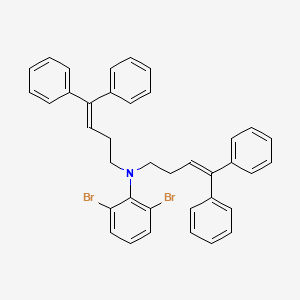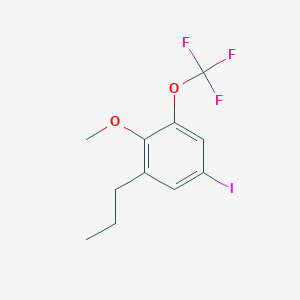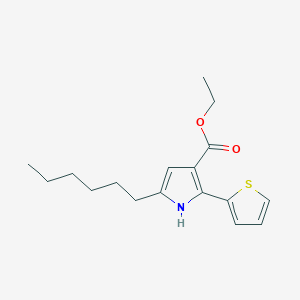![molecular formula C11H14BrN3O B12590270 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- CAS No. 613660-33-6](/img/structure/B12590270.png)
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by its unique structure, which includes a seven-membered ring containing two nitrogen atoms. The presence of the bromopyridinyl group adds to its chemical diversity and potential biological activity.
Métodos De Preparación
The synthesis of 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- can be achieved through various synthetic routes. One common method involves the heterocyclization reaction of a precursor compound with ethylenediamine in the presence of a catalyst such as silica sulphuric acid . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yield and purity of the final product.
Industrial production methods may involve the use of organic-inorganic hybrid-immobilized solid support reagents to enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromopyridinyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- involves its interaction with specific molecular targets. The bromopyridinyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- can be compared with other similar compounds, such as:
1H-1,4-Diazepine, hexahydro-1-(2-pyridinyl): This compound lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1H-1,4-Diazepine, 1-[(5-chloro-3-pyridinyl)carbonyl]hexahydro-:
The uniqueness of 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
613660-33-6 |
|---|---|
Fórmula molecular |
C11H14BrN3O |
Peso molecular |
284.15 g/mol |
Nombre IUPAC |
(5-bromopyridin-3-yl)-(1,4-diazepan-1-yl)methanone |
InChI |
InChI=1S/C11H14BrN3O/c12-10-6-9(7-14-8-10)11(16)15-4-1-2-13-3-5-15/h6-8,13H,1-5H2 |
Clave InChI |
YBXWMIPGYAFHDF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)C(=O)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590187.png)

![{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B12590196.png)
![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid](/img/structure/B12590205.png)
![3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol](/img/structure/B12590213.png)
![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)




![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)


